Product packaging for ML 10302(Cat. No.:CAS No. 148868-55-7)

ML 10302

Cat. No.: B1235468
CAS No.: 148868-55-7
M. Wt: 312.79 g/mol
InChI Key: RVFIAQAAZUEPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 5-Hydroxytryptamine (5-HT) Receptor Ligands in Neuropharmacology

5-Hydroxytryptamine (5-HT), commonly known as serotonin (B10506), is a crucial neurotransmitter that modulates a wide array of physiological and neurological processes. wikipedia.org Its actions are mediated by a diverse family of receptors, classified into seven distinct families (5-HT1 to 5-HT7). nih.govresearchgate.net These receptors, with the exception of the 5-HT3 receptor which is a ligand-gated ion channel, are G protein-coupled receptors (GPCRs). wikipedia.orgresearchgate.net The diversity within the 5-HT receptor family is further expanded by alternative splicing, leading to various receptor isoforms. guidetopharmacology.org

5-HT receptors are integral to the regulation of mood, cognition, learning, memory, and various biological functions such as sleep and appetite. wikipedia.org Consequently, they are the targets for a wide range of pharmaceuticals, including antidepressants, antipsychotics, and antiemetics. wikipedia.org The development of selective ligands, both agonists and antagonists, for these receptors has been instrumental in dissecting the complex roles of serotonin in the central and peripheral nervous systems and has led to therapeutic interventions for numerous disorders. nih.govnih.gov

Significance of 5-HT4 Receptor Activation in Biological Systems

The 5-HT4 receptor, a Gs-protein-coupled receptor, stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). atlasgeneticsoncology.orgpatsnap.com This signaling pathway is central to its various physiological effects. atlasgeneticsoncology.orgpatsnap.com These receptors are widely distributed throughout the body, with notable expression in the gastrointestinal tract, heart, adrenal glands, and urinary bladder. atlasgeneticsoncology.orgnih.govwikipedia.org In the central nervous system, high densities of 5-HT4 receptors are found in areas crucial for motor control, reward, and cognition, such as the basal ganglia, hippocampus, and prefrontal cortex. nih.govmdpi.comnih.gov

Activation of 5-HT4 receptors has been shown to modulate the release of several neurotransmitters, including acetylcholine (B1216132), dopamine, and GABA. nih.govmdpi.com This modulation underlies the receptor's involvement in a variety of functions. For instance, the enhancement of acetylcholine release is linked to the pro-cognitive effects of 5-HT4 receptor agonists. nih.govmdpi.com In the gastrointestinal tract, activation of these receptors on enteric neurons promotes motility, making 5-HT4 agonists effective in treating conditions like chronic constipation. patsnap.comnih.gov

Historical Development of ML-10302 as a Research Probe

ML-10302, chemically identified as 2-piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate, emerged from research focused on developing potent and selective ligands for the 5-HT4 receptor. nih.govnih.gov It was designed as a potent 5-HT4 receptor agonist with nanomolar affinity. medchemexpress.com A key characteristic of ML-10302 is its high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes, particularly the 5-HT3 receptor. atlasgeneticsoncology.orgmedchemexpress.com

This selectivity has made ML-10302 an invaluable tool for researchers investigating the specific roles of the 5-HT4 receptor. Its development allowed for more precise studies of 5-HT4 receptor function without the confounding effects of activating other receptors. For example, studies have utilized ML-10302 to explore the prokinetic effects on gut motility mediated by 5-HT4 receptor activation. nih.govmedchemexpress.com Furthermore, ML-10302 has served as a structural template for the synthesis of other pharmacological tools, including fluorescent antagonists and bivalent ligands, designed to study 5-HT4 receptor dimerization and localization. nih.govnih.govfigshare.com

Interactive Data Table: Properties of ML-10302

PropertyValueSource
Receptor Target 5-HT4 medchemexpress.com
Action Agonist medchemexpress.com
Ki for 5-HT4 Receptor 1.07 nM medchemexpress.commedchemexpress.com
Ki for 5-HT3 Receptor 782 nM medchemexpress.com
EC50 4 nM medchemexpress.com
Selectivity >680-fold for 5-HT4 over 5-HT3 medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21ClN2O3 B1235468 ML 10302 CAS No. 148868-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18/h9-10H,2-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFIAQAAZUEPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933493
Record name 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148868-55-7
Record name ML 10302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148868557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization and Receptor Binding Profile of Ml 10302

Quantitative Agonist Activity at 5-HT4 Receptors

The agonist properties of ML 10302 have been quantified through various functional assays, which consistently demonstrate its activity at 5-HT4 receptors, although its efficacy can vary depending on the specific receptor isoform and tissue type.

This compound is characterized as a partial agonist at the 5-HT4 receptor. acs.org In functional assays using guinea pig ileum and rat esophagus muscle, it produced maximal responses that were only 60-80% of that achieved by the endogenous agonist serotonin (B10506) (5-HT). acs.org This partial agonism is a key feature of its pharmacological profile.

The potency of this compound is demonstrated by its low nanomolar EC50 value, which is the concentration required to elicit half of its maximal response. An EC50 of approximately 4 nM has been reported. medchemexpress.com Studies on specific human 5-HT4 receptor splice variants have further detailed its activity. For the h5-HT4(d) receptor isoform stably expressed in CHO cells, this compound was found to have an EC50 value in the range of 1–6 nM. nih.gov However, its efficacy is not uniform across all tissues; it has been observed to be a full agonist in the rat esophagus but to exert a poor agonistic effect on 5-HT4 receptors cloned from the human atrium. nih.gov

ParameterValueReceptor/Tissue
Agonist Profile Partial AgonistGuinea Pig Ileum / Rat Esophagus
Maximal Response (Emax) 60-80% of SerotoninGuinea Pig Ileum / Rat Esophagus
Potency (EC50) ~ 4 nM5-HT4 Receptor
Potency (EC50) 1-6 nMh5-HT4(d) Receptor Isoform

This table summarizes the efficacy parameters of this compound at 5-HT4 receptors based on available research data.

A critical aspect of the pharmacological profile of this compound is its high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes, particularly the 5-HT3 receptor. Binding assays have quantified this selectivity, showing a Ki of 1.07 nM for the 5-HT4 receptor and a Ki of 782 nM for the 5-HT3 receptor. medchemexpress.com This translates to a selectivity of more than 680-fold for the 5-HT4 receptor. medchemexpress.com This high degree of selectivity is crucial for its utility as a specific pharmacological tool. atlasgeneticsoncology.org

Receptor SubtypeBinding Affinity (Ki)Selectivity Ratio (5-HT3/5-HT4)
5-HT4 1.07 nM> 680-fold
5-HT3 782 nM

This interactive table compares the binding affinity of this compound for 5-HT4 and 5-HT3 receptors, highlighting its selectivity.

Determination of Efficacy Parameters for 5-HT4 Receptor Activation

Ligand Binding Studies and Receptor Affinity of this compound

Radioligand binding studies are fundamental for determining the affinity of a compound for its receptor. eurofinsdiscovery.com For this compound, these studies confirm its high affinity for the 5-HT4 receptor, with a reported Ki value of 1.07 nM. medchemexpress.comacs.org

Further research involving site-directed mutagenesis of the human 5-HT4 receptor has provided insight into the specific amino acid residues involved in the binding of this compound. nih.gov These studies revealed that mutations of certain residues within the receptor's transmembrane domains significantly altered the binding affinity of this compound. For instance, mutating aspartate at position D100(3.32) to asparagine resulted in a 3-fold reduction in affinity. nih.gov In contrast, mutating cysteine at C196(5.42) to alanine (B10760859) led to a 5-fold increase in affinity, suggesting this residue is not directly involved in the binding site. nih.gov

Receptor FormBinding Affinity (Ki)Fold Change vs. Wild-Type
Wild-Type 8.5 nM-
D66(2.50)N Mutant 57.5 nM6-fold decrease
D100(3.32)N Mutant 29.6 nM3-fold decrease
C196(5.42)A Mutant 1.8 nM5-fold increase

This table presents data from ligand binding studies on wild-type and mutant h5-HT4 receptors, showing the impact of specific mutations on the affinity of this compound.

Functional Selectivity and Biased Agonism Considerations for this compound

Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate certain intracellular signaling pathways over others at the same receptor. nih.govwikipedia.org This phenomenon offers a potential avenue for developing drugs that separate therapeutic effects from adverse effects. termedia.pl A biased agonist might, for example, favor G-protein signaling over β-arrestin recruitment. wikipedia.org

In the context of this compound, there is no direct evidence from the reviewed literature to classify it as a biased agonist in the classical sense of pathway-specific signaling. However, the concept of functional selectivity can be considered more broadly. The observation that this compound displays varying levels of agonist efficacy—from poor agonism at the h5-HT4A receptor in the human atrium to full agonism in the rat esophagus—could be interpreted as a form of tissue- or isoform-specific functional selectivity. nih.govnih.gov This suggests that the cellular environment and specific receptor splice variant can influence the functional outcome of receptor activation by this compound. nih.gov

Studies on multivalent ligands derived from this compound further inform this discussion. These studies showed that creating bivalent or tetravalent versions of the molecule did not enhance its efficacy or intrinsic activity. nih.govscispace.com The level of agonism remained similar to that of the parent compound, this compound, and significantly lower than other partial agonists like cisapride. scispace.com This suggests that the partial agonist nature of this compound is an inherent property of its pharmacophore and its specific interaction with the receptor's binding pocket, rather than a feature that can be easily modulated by altering its presentation to the receptor dimer. nih.govscispace.com

Molecular and Cellular Mechanisms of Action of Ml 10302

Modulation of Amyloid Precursor Protein (APP) Processing by ML 10302

Amyloid Precursor Protein (APP) is a transmembrane protein that undergoes proteolytic cleavage through two main pathways: the amyloidogenic pathway and the non-amyloidogenic pathway. cell-stress.combiolegend.comresearchgate.net The amyloidogenic pathway involves cleavage by β-secretase and γ-secretase, leading to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. cell-stress.combiolegend.comresearchgate.netfrontiersin.org The non-amyloidogenic pathway involves cleavage by α-secretase within the Aβ sequence, which prevents Aβ formation and generates soluble APP alpha (sAPPα). cell-stress.combiolegend.comresearchgate.net

Studies have indicated that this compound can modulate APP processing, specifically by influencing the production of sAPPα. tocris.comrndsystems.comnih.gov This suggests an involvement of this compound in the non-amyloidogenic processing route.

Elucidation of Soluble APP Alpha (sAPPα) Production Pathways

sAPPα is a large, soluble ectodomain released upon cleavage of APP by α-secretase. cell-stress.combiolegend.comnih.gov This cleavage occurs within the Aβ domain, thus precluding the formation of amyloidogenic peptides. cell-stress.combiolegend.comresearchgate.net sAPPα is considered to have neurotrophic and neuroprotective properties. nih.gov The production of sAPPα is a key event in the non-amyloidogenic pathway of APP metabolism. cell-stress.combiolegend.comresearchgate.net

Research using this compound has contributed to understanding how 5-HT4 receptor activation can influence sAPPα production. Studies in animal models have shown that this compound can increase sAPPα levels in specific brain regions, such as the cortex. tocris.comrndsystems.comnih.gov

Involvement in the Non-Amyloidogenic Processing of APP

This compound's ability to increase sAPPα levels is indicative of its involvement in promoting the non-amyloidogenic processing of APP. nih.gov By activating 5-HT4 receptors, this compound appears to shift the balance of APP processing away from the amyloidogenic pathway and towards the non-amyloidogenic pathway, thereby increasing the production of the beneficial sAPPα fragment. nih.gov

Experimental data, such as that from studies in mice, demonstrates this effect. For instance, administration of this compound has been shown to lead to increased sAPPα levels in the cortex, supporting its role in the non-amyloidogenic pathway. nih.govresearchgate.net

CompoundEffect on sAPPα Levels (in Cortex of Mice)Reference
This compoundIncreased (at 20 mg/kg) nih.govresearchgate.net
PrucaloprideIncreased (dose-dependent) nih.govresearchgate.net

This modulation of APP processing, specifically the increase in sAPPα, highlights a potential mechanism by which this compound could exert beneficial effects in conditions associated with impaired APP metabolism.

Activation of Cholinergic Signaling Pathways by this compound

This compound has been shown to influence cholinergic signaling pathways. medchemexpress.comnih.gov The 5-HT4 receptors, which are targeted by this compound, are known to modulate the release of various neurotransmitters, including acetylcholine (B1216132). atlasgeneticsoncology.org Activation of 5-HT4 receptors can stimulate gut motility through cholinergic pathways. medchemexpress.comnih.gov

Studies investigating the effects of this compound on intestinal motility have provided evidence for its interaction with cholinergic systems. In canine models, this compound induced significant prokinesia (stimulation of motility) in both the small bowel and colon, and this effect was mediated through the activation of cholinergic pathways. medchemexpress.comnih.gov This was demonstrated by the suppression of this compound's stimulatory effect by atropine, a muscarinic acetylcholine receptor antagonist. nih.gov

Intestinal RegionThis compound Effect on MotilityInvolvement of Cholinergic PathwaysInvolvement of Tachykininergic PathwaysReference
Small BowelStimulationYes (Suppressed by Atropine)No nih.gov
ColonStimulationYes (Suppressed by Atropine)Yes (Inhibited by antagonists) nih.gov

These findings indicate that this compound's agonistic activity at 5-HT4 receptors leads to the activation of cholinergic signaling, contributing to its observed physiological effects.

Investigations into Other Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT6, 5-HT7)

While this compound is primarily known for its potent and selective partial agonism at the 5-HT4 receptor, research has also considered its potential interactions with other serotonin receptor subtypes. tocris.commedchemexpress.comrndsystems.com this compound displays significantly lower affinity for the 5-HT3 receptor compared to the 5-HT4 receptor, with a selectivity ratio greater than 680-fold. tocris.comrndsystems.com

Some sources suggest this compound engages with serotonin receptors, "particularly influencing the 5-HT2A subtype". scbt.com However, other research highlights this compound's poor affinity for other 5-HT receptor subtypes, including 5-HT3. atlasgeneticsoncology.org Studies investigating the effects of various 5-HT receptor agonists on amyloid-beta levels have indicated that agonists of 5-HT4R, 5-HT6R, and 5-HT7R significantly reduced Aβ, while agonists of other subtypes did not. nih.gov While this study supports the involvement of 5-HT4, 5-HT6, and 5-HT7 receptors in modulating amyloid processing, it does not specifically detail this compound's direct binding or functional activity at 5-HT2A, 5-HT6, or 5-HT7 receptors beyond its established selectivity profile which favors 5-HT4. tocris.commedchemexpress.comrndsystems.comatlasgeneticsoncology.org

The primary focus in the literature regarding this compound's receptor interactions remains on its potent activity at the 5-HT4 receptor. tocris.commedchemexpress.comrndsystems.comatlasgeneticsoncology.org

Intracellular Signaling Cascades Triggered by this compound-Mediated 5-HT4 Receptor Activation

The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to Gs proteins. atlasgeneticsoncology.orgnih.gov Activation of Gs proteins leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). atlasgeneticsoncology.orgidrblab.net Elevated cAMP levels can then activate protein kinase A (PKA). atlasgeneticsoncology.orgnih.gov

Therefore, this compound-mediated activation of the 5-HT4 receptor is expected to trigger intracellular signaling cascades involving the Gs protein, adenylyl cyclase, cAMP, and PKA. atlasgeneticsoncology.orgnih.govidrblab.net These downstream signaling events are likely responsible for mediating the observed effects of this compound, such as the modulation of APP processing and the activation of cholinergic pathways. For instance, PKA activation has been implicated in the regulation of basal Aβ levels. nih.gov

The intracellular signaling pathways linked to 5-HT4 receptor activation, including the cAMP/PKA pathway, are crucial for understanding the cellular mechanisms through which this compound exerts its biological effects. atlasgeneticsoncology.orgnih.govidrblab.net

Receptor SubtypePrimary G Protein CouplingDownstream Signaling ComponentsReference
5-HT4GsAdenylyl Cyclase, cAMP, PKA atlasgeneticsoncology.orgnih.govidrblab.net
5-HT1, 5-HT5Gi/oProtein Kinase C (PKC) (typically) nih.gov
5-HT2GqCalcium-calmodulin dependent kinase II (CaMKII) nih.gov

This table summarizes the typical G protein coupling and downstream signaling components associated with different serotonin receptor subtypes, providing context for the cascades triggered by this compound's action at the 5-HT4 receptor.

Preclinical Efficacy and Therapeutic Research Applications of Ml 10302

Neurobiological Efficacy of ML 10302 in Disease Models

Preclinical research has explored the potential neurobiological effects of this compound, focusing on its activity within the central nervous system and its implications for neurological disorders.

Assessment in Alzheimer's Disease Models and Cognitive Function

Investigations have indicated that activation of the 5-HT4 receptor by agonists, including this compound, can influence processes relevant to Alzheimer's disease pathology and cognitive function. Studies, both in vitro and in vivo, have demonstrated that 5-HT4 receptor agonists like this compound can lead to an increase in the levels of neuroprotective soluble amyloid precursor protein alpha (sAPPα). researchgate.net Furthermore, this activation has been associated with a reduction in the deposition of amyloid plaques and a restoration of cognitive abilities in relevant models, potentially mediated through the classical cAMP/PKA pathway. researchgate.net Research has also highlighted the potential of this compound for broader research in neurology diseases. medchemexpress.com

Explorations in Other Central Nervous System Disorders

Beyond Alzheimer's disease models, the potential of this compound for research in other neurological diseases has been noted. medchemexpress.commedchemexpress.com While the provided information specifically links this compound to Alzheimer's-related mechanisms, the general classification suggests broader applicability in neurological research.

Gastrointestinal Motility Regulation by this compound

This compound has been extensively studied for its effects on gastrointestinal motility, demonstrating significant progastrokinetic activity in preclinical models.

Analysis of Progastrokinetic Effects in Preclinical Models

As a potent agonist of the 5-HT4 receptor with a reported Ki of 1.07 nM, this compound stimulates gut motility. medchemexpress.commedchemexpress.com This action is primarily mediated through cholinergic pathways. medchemexpress.commedchemexpress.com Preclinical studies, including those in canine models, have shown that this compound induces significant prokinesia in both the small bowel and colon through the activation of these cholinergic pathways. medchemexpress.compsu.eduidrblab.netmedchemexpress.com This effect highlights its potential as a research tool for understanding and potentially addressing conditions characterized by impaired gastrointestinal transit.

Elucidation of Underlying Enteric Neural Pathways, including Tachykininergic Involvement

The progastrokinetic effects of this compound involve complex interactions within the enteric nervous system. Studies have specifically investigated the differential involvement of tachykininergic pathways in mediating the intestinal motor stimulation by this compound in preclinical models, such as the canine small bowel and colon. medchemexpress.compsu.eduidrblab.netmedchemexpress.comjnmjournal.org The enteric nervous system plays a crucial role in regulating gastrointestinal motility, with various neurotransmitters and receptors, including 5-HT receptors, acetylcholine (B1216132), and tachykinins like substance P, participating in this process. psu.edujnmjournal.orgmsdvetmanual.com 5-HT4 receptor agonists are known to enhance neurotransmission, partly by increasing the presynaptic release of acetylcholine and calcitonin gene-related peptide (CGRP), thereby promoting propulsive peristaltic and secretory reflexes. msdvetmanual.com The research on this compound has contributed to understanding how 5-HT4 receptor activation modulates these intricate neural circuits to influence gut movement.

Modulation of Nociceptive Transmission by this compound

Effects on Mechanical Allodynia and Hyperalgesia in Pain Models

Preclinical studies utilizing pain models have explored the effects of this compound on mechanical allodynia and hyperalgesia medkoo.comnih.govnih.govscilit.com. Mechanical allodynia is characterized by pain elicited by a non-noxious mechanical stimulus, while hyperalgesia is an increased sensitivity to noxious mechanical stimuli cuny.edu. These phenomena are key indicators of sensitized pain pathways, often observed in conditions like neuropathic and inflammatory pain.

Research employing the formalin-induced pain model in rats has provided insights into this compound's effects. Intrathecal administration of this compound was found to significantly increase secondary mechanical allodynia and hyperalgesia in both paws nih.gov. Similarly, peripheral administration of this compound on the ipsilateral side also led to a significant increase in secondary allodynia and hyperalgesia nih.gov. These findings suggest a pro-nociceptive role for 5-HT4 receptor activation in certain pain states.

The observed increases in mechanical allodynia and hyperalgesia induced by this compound were prevented by pretreatment with selective 5-HT4 receptor antagonists nih.govnih.gov. This indicates that the effects of this compound in these models are mediated specifically through the activation of 5-HT4 receptors.

Role of Spinal Serotonergic Receptors in this compound-Induced Analgesia/Hyperalgesia

The serotonergic system plays a complex and often contradictory role in pain modulation, with different serotonin (B10506) receptor subtypes contributing to either pronociceptive or antinociceptive effects depending on their location and the specific pain condition nih.govfrontiersin.orgresearchgate.net. Research with this compound has helped to elucidate the role of spinal 5-HT4 receptors in this intricate system.

Studies using the formalin-induced pain model have demonstrated that spinal 5-HT, released in response to formalin injection, may activate pre- or post-synaptic 5-HT4 receptors in the dorsal root ganglion and spinal cord, thereby promoting the development and maintenance of secondary allodynia and hyperalgesia nih.gov. This is supported by the observation that intrathecal administration of the 5-HT4 agonist this compound increased these pain behaviors, while a 5-HT4 antagonist prevented both the formalin-induced long-term effects and the pro-nociceptive effect of this compound nih.gov.

Further research in models of neuropathic pain, such as spinal nerve ligation in rats, also suggests a role for spinal 5-HT4 receptors in the maintenance of pain nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. Intrathecal administration of 5-HT4 receptor antagonists decreased tactile allodynia in neuropathic rats, and this effect was prevented by co-administration of selective 5-HT4 agonists, including this compound researchgate.net. These results collectively suggest that spinal 5-HT4 receptors contribute to the maintenance of neuropathic pain states nih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

The detailed research findings regarding the effects of this compound and the involvement of spinal serotonergic receptors in pain models are summarized in the table below:

Compound/ReceptorAdministration RoutePain Model/ConditionObserved EffectRelevant Spinal Serotonergic Receptors InvolvedSource
This compound (5-HT4 agonist)IntrathecalFormalin-induced pain (rats)Increased secondary mechanical allodynia/hyperalgesiaSpinal 5-HT4 nih.gov
This compound (5-HT4 agonist)PeripheralFormalin-induced pain (rats)Increased secondary mechanical allodynia/hyperalgesiaPeripheral 5-HT4 nih.gov
Spinal 5-HT4 receptorsIntrathecal AntagonistL5/L6 Spinal Nerve Ligation (rats)Decreased tactile allodyniaSpinal 5-HT4 nih.govresearchgate.net
This compound (5-HT4 agonist)IntrathecalL5/L6 Spinal Nerve Ligation (rats)Prevented antagonist-induced antiallodynic effectSpinal 5-HT4 researchgate.net
Spinal 5-HT4 receptors-Neuropathic pain (rats)Participate in maintenance of neuropathic painSpinal 5-HT4 nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Spinal 5-HT4 receptors-SCS in neuropathic pain (rats)Role in SCS-induced relief of tactile hypersensitivitySpinal 5-HT4 nih.gov

This table illustrates the consistent finding of this compound, as a 5-HT4 agonist, promoting pain-like behaviors in inflammatory and neuropathic pain models, suggesting a pronociceptive role for spinal 5-HT4 receptors in these contexts.

Structure Activity Relationship Sar and Analog Development of Ml 10302

Synthetic Approaches to ML 10302 and Related Congeners

The synthesis of this compound and its related congeners typically involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with a piperidine-containing ethanol (B145695) derivative. One synthetic route for this compound involves the reaction between 1-(2-chloroethyl)-piperidine and 4-amino-5-chloro-2-methoxybenzoic acid chemicalbook.com. The core structure, 4-amino-5-chloro-2-methoxybenzoic acid, serves as a key intermediate in the synthesis of various 5-HT₄ receptor agonists and antagonists . Modifications to different parts of the this compound structure, such as the piperidine (B6355638) ring or the aromatic amine nitrogen, have been explored to generate related congeners with altered pharmacological profiles researchgate.net. Parallel supported synthesis has also been employed for the efficient preparation of libraries of molecules based on the this compound scaffold nih.govfigshare.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to this compound derivatives to establish mathematical relationships between their chemical structures and biological activities. This approach helps predict the activity of new, unsynthesized compounds and provides insights into the structural features that contribute to receptor binding and efficacy. While specific detailed QSAR models for this compound derivatives were not extensively detailed in the search results, QSAR analysis has been generally applied to series of compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid to understand the impact of substituents on activity acs.org. Complementary 3D-QSAR modeling has been proposed as a tool to identify molecular features responsible for high-affinity binding versus those driving agonist behavior and receptor activation acs.org.

Design and Synthesis of Fluorescent Ligands and Probes Based on this compound for Receptor Imaging and Study

Fluorescent ligands and probes based on the this compound scaffold have been designed and synthesized to facilitate the imaging and study of 5-HT₄ receptors. These probes allow for the visualization of ligand-receptor interactions and the determination of receptor localization in cells researchgate.netacs.org. The synthesis typically involves conjugating a fluorescent moiety, such as dansyl, naphthalimide, or NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl), to the this compound structure via alkyl chains researchgate.netacs.orgnih.gov. Studies have shown that the position of attachment of the fluorophore and the length of the alkyl linker can influence the affinity of the resulting fluorescent ligand researchgate.netacs.org. For example, dansyl and NBD derivatives attached through a one-carbon chain length to this compound-based ligands maintained affinities close to that of this compound researchgate.netacs.org. These fluorescent derivatives have been used in binding assays and fluorescence microscopy to study 5-HT₄ receptor expression and localization researchgate.netacs.org. ML10302 derivatives labeled with fluorescent probes are also used in assays like HTRF for receptor binding studies revvity.comproquinorte.comrevvity.com.

Optimization of Molecular Architecture for Enhanced Receptor Selectivity or Functional Bias

Optimization of the molecular architecture of this compound and its analogs has aimed at enhancing receptor selectivity and exploring functional bias. This compound itself is known for its significant selectivity for 5-HT₄ over 5-HT₃ receptors tocris.comrndsystems.commedchemexpress.com. Further modifications have been explored to potentially improve selectivity profiles against other serotonin (B10506) receptor subtypes or off-targets.

The concept of functional selectivity or agonist bias, where a ligand selectively activates certain downstream signaling pathways over others, has become increasingly relevant in GPCR research nih.govunife.it. While this compound is described as a partial agonist tocris.comrndsystems.commedchemexpress.com, research has investigated whether modifications could induce biased signaling at the 5-HT₄ receptor.

Studies on multivalent ligands based on the this compound structure have been conducted to explore the impact of dimerization on receptor interaction and efficacy, as 5-HT₄ receptors are known to form constitutive dimers scispace.comnih.gov. Bivalent ligands composed of two this compound units linked by a spacer have been synthesized. These bivalent compounds retained high-affinity binding but lost the agonistic character of the monomeric this compound, suggesting that dimerization can influence functional properties nih.gov. However, other studies with bivalent and tetravalent ligands linked by oligo(ethylene glycol) chains showed increased binding affinity but no enhancement in the efficacy compared to ML10302 scispace.comnih.gov. This indicates that while multivalency can impact binding, it does not necessarily translate to enhanced functional activation for ML10302-based constructs under these conditions scispace.comnih.gov. The design of spacers in bivalent ligands has been assisted by molecular modeling of the 5-HT₄ receptor dimer nih.gov.

Research findings related to the SAR and analog development of this compound are often presented in the context of binding affinities (Ki or EC₅₀ values) and functional assays measuring downstream signaling, such as cyclic AMP production researchgate.netacs.orgnih.gov.

Here is a table summarizing some key findings related to the activity of this compound and some derivatives:

CompoundTarget ReceptorActivity TypeEC₅₀ / Ki (nM)Selectivity (vs 5-HT₃)Reference
This compound hydrochloride5-HT₄Partial AgonistEC₅₀ = 4> 680-fold tocris.comrndsystems.commedchemexpress.com
This compound hydrochloride5-HT₄BindingKi = 1.07> 680-fold tocris.comrndsystems.commedchemexpress.com
This compound hydrochloride5-HT₃BindingKi = 730, 782- tocris.comrndsystems.commedchemexpress.com
ML10302-based fluorescent derivative (e.g., 17a, 32)h5-HT₄(e)BindingClose to ML10302 Ki- researchgate.netacs.org
ML10302-based fluorescent derivative (e.g., 17a, 28, 32)h5-HT₄(e)AntagonistKb (nM)- researchgate.netacs.org
ML10302 bivalent derivatives5-HT₄BindingHigh affinity- nih.gov
ML10302 bivalent derivatives5-HT₄FunctionalLoss of agonism- nih.gov
ML10302 multivalent ligands5-HT₄Binding10-20-fold increase in binding affinity vs controls- scispace.comnih.gov
ML10302 multivalent ligands5-HT₄FunctionalEfficacy similar to ML10302- scispace.comnih.gov

Note: The specific Kb values for fluorescent derivatives were not provided in the snippets, only that they were in the nanomolar range. researchgate.netacs.org

Further research findings indicate that two libraries of molecules based on the ML10302 scaffold, prepared by parallel supported synthesis, showed promising binding affinities and agonist activities, with some exhibiting neuroprotective activity in animal models nih.govfigshare.com. One such compound also demonstrated the ability to inhibit Aβ fibril formation in vitro nih.govfigshare.com.

Advanced Methodologies and Future Directions in Ml 10302 Research

In Vitro and In Vivo Experimental Paradigms for ML 10302 Investigations

In vitro and in vivo studies are fundamental to characterizing the biological activity of this compound. In vitro experiments have demonstrated this compound to be a potent 5-HT4 partial agonist with an EC50 of 4 nM and high selectivity, showing over 680-fold selectivity against 5-HT3 receptors (Ki values of 1.07 nM and 730 nM, respectively). Functional studies using techniques like BRET (Bioluminescence Resonance Energy Transfer) in cell membranes have been employed to measure the interaction of ligands, including this compound, with 5-HT4 receptors and their coupling to Gs proteins. These studies can assess the efficacy of this compound in stimulating downstream signaling pathways, such as cAMP production.

In vivo investigations, often utilizing animal models, are crucial for evaluating the effects of this compound in a complex biological system. Studies in mice have shown that this compound increases sAPPα levels in the cortex, a finding consistent with previous in vitro studies indicating that 5-HT4 receptor agonists enhance sAPPα production in neuronal cells. The maximal enhancement of sAPPα in the cortex was observed 90 minutes after subcutaneous administration of this compound. This compound has also demonstrated progastrokinetic effects in vivo. Studies in canine models have investigated the intestinal motor stimulation by this compound, highlighting the differential involvement of tachykininergic pathways in the small bowel and colon.

Data from in vitro binding and functional studies:

Receptor Subtype Activity Value Unit Selectivity Ratio (vs 5-HT3)
5-HT4 Partial Agonist EC50 = 4 nM > 680-fold
5-HT3 Antagonist Ki = 730 nM -

In vivo sAPPα levels in mouse cortex after this compound administration:

Brain Region Effect on sAPPα Levels Time to Maximal Enhancement (after s.c. administration)
Cortex Increased 90 minutes

These experimental paradigms provide critical data on the potency, selectivity, and in vivo efficacy of this compound.

Application of Computational Chemistry and Machine Learning (ML) in this compound Discovery and Optimization

Computational chemistry and machine learning are increasingly valuable tools in drug discovery and optimization, offering insights into molecular properties, interactions, and the design of novel compounds. While specific applications of these techniques directly to this compound are not extensively detailed in the provided search results, the general methodologies are highly relevant to advancing research on this compound and its analogs.

Computational chemistry approaches, such as molecular modeling and simulations, can be used to study the interaction of this compound with the 5-HT4 receptor at an atomic level. This includes exploring the binding site, identifying key residues involved in ligand binding, and understanding the conformational changes that occur upon agonist binding. Site-directed mutagenesis studies, often guided by molecular modeling, have been used to investigate the role of specific amino acid residues in the 5-HT4 receptor's interaction with ligands like this compound. For example, mutations at residues like D66(2.50) and D100(3.32) in the human 5-HT4 receptor have been shown to reduce the affinity of this compound.

Machine learning, a powerful predictive modeling tool, is being applied across various areas of chemistry and biology, including the prediction of biological activity and the design of new molecules.

Predictive Modeling for Biological Activity and Receptor Interactions

Predictive modeling using ML can be employed to forecast the biological activity of this compound and its potential interactions with various receptors and biological targets. By training ML models on existing datasets of compounds with known activities and structural features, researchers can predict the likely activity of new or modified this compound analogs. This can help prioritize compounds for synthesis and experimental testing, accelerating the discovery process. ML models can analyze complex relationships within data that might not be apparent through traditional statistical methods.

De Novo Design of this compound-Inspired Chemical Entities

Machine learning algorithms can also be used for the de novo design of novel chemical entities inspired by the structure of this compound. These algorithms can explore vast chemical spaces and generate molecular structures predicted to possess desired properties, such as improved potency, selectivity, or pharmacokinetic profiles. By leveraging ML, researchers can move beyond incremental modifications of existing structures and design entirely new compounds with the potential for enhanced therapeutic efficacy.

Synergistic Effects of this compound with Other Pharmacological Agents

Investigating the synergistic effects of this compound with other pharmacological agents is an important avenue for future research, particularly in the context of combination therapies. While limited direct information on synergistic effects specifically with this compound was found, research on other 5-HT4 receptor agonists provides relevant insights. For instance, the co-administration of prucalopride, another 5-HT4 receptor agonist, with donepezil, an acetylcholinesterase inhibitor, has shown a synergistic effect on increasing sAPPα levels in the hippocampus and cortex in mice. This suggests that combining 5-HT4 agonists with agents targeting different pathways involved in neurological function could offer enhanced therapeutic benefits. Exploring similar combinations involving this compound could reveal novel therapeutic strategies, particularly for conditions where modulating sAPPα production or gastrointestinal motility is desirable.

Emergent Research Avenues for this compound in Basic and Translational Science

Emergent research avenues for this compound lie in further exploring its potential in both basic and translational science. In basic science, this includes a more detailed investigation into the precise mechanisms by which this compound interacts with 5-HT4 receptors and downstream signaling pathways, potentially utilizing advanced techniques to study receptor dynamics and protein interactions. Understanding the subtle differences in how this compound acts as a partial agonist compared to full agonists or antagonists is also crucial.

In translational science, the focus is on bridging basic research findings to potential clinical applications. Given its effects on sAPPα levels and gastrointestinal motility in animal models, this compound or its derivatives could be explored for their therapeutic potential in neurological disorders, such as Alzheimer's disease, and gastrointestinal motility disorders.

Q & A

Q. How is the receptor selectivity of ML 10302 determined experimentally?

this compound's selectivity for 5-HT4 over 5-HT3 receptors (680-fold) is established using radioligand binding assays (Ki values) and functional assays (EC50 measurements). For example:

  • Binding assays : Competitive displacement of labeled ligands (e.g., [³H]GR113808 for 5-HT4) to calculate Ki values .
  • Functional assays : Measurement of intracellular cAMP levels or mitochondrial oxygen consumption (e.g., Clark-type oxygen electrodes) to determine EC50 . Key controls: Include reference agonists/antagonists (e.g., zacopride for 5-HT3) and validate assay conditions using null-receptor cell lines.

Q. What experimental parameters are critical for assessing this compound’s impact on mitochondrial respiration?

Mitochondrial studies using this compound require:

  • Oxygen consumption rate (OCR) measurements via high-resolution respirometry (e.g., Seahorse Analyzer) .
  • Respiratory control ratio (RCR) : Calculate as the ratio of State 3 (ADP-stimulated) to State 4 (resting) respiration. This compound reduces RCR dose-dependently (see Fig. 2B in ) .
  • Normalization : Use protein content or citrate synthase activity to account for mitochondrial density.

Advanced Research Questions

Q. How can contradictory data on this compound’s effects across experimental models be resolved?

Contradictions (e.g., varying RCR trends in isolated mitochondria vs. whole-cell assays) require:

  • Model standardization : Compare results using identical cell types (e.g., HEK-293 vs. neuronal cells) and mitochondrial isolation protocols.
  • Dose-response validation : Ensure linearity in effects across concentrations (e.g., 10 nM–100 µM for this compound) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance (p < 0.05) and report effect sizes .
  • Mechanistic follow-up : Use siRNA knockdown of 5-HT4 receptors to confirm target specificity .

Q. What methodological strategies optimize in vivo studies of this compound in Alzheimer’s disease models?

To evaluate this compound’s increase in cortical sAPPα levels:

  • Animal model selection : Use transgenic mice (e.g., APP/PS1) or Aβ-infusion models.
  • Biomarker quantification : Measure sAPPα via ELISA/Western blot and correlate with cognitive tests (e.g., Morris water maze) .
  • Dosing regimen : Administer this compound intraperitoneally (1–10 mg/kg) with pharmacokinetic profiling to ensure CNS penetration.
  • Control groups : Include vehicle-treated and 5-HT4 knockout cohorts to isolate target effects .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

Integrate:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS to profile mitochondrial metabolites (e.g., ATP, NAD+/NADH).
  • Data reconciliation : Use pathway analysis tools (e.g., Ingenuity) to link omics datasets to functional outcomes (e.g., RCR changes) .

Methodological Best Practices

Q. What are the guidelines for reporting this compound’s pharmacological data in manuscripts?

  • Precision : Report EC50/Ki values to ≤2 significant figures (e.g., EC50 = 4 nM) .
  • Statistical clarity : Specify tests used (e.g., t-test, ANOVA) and justify sample sizes (n ≥ 3 biological replicates) .
  • Data visualization : Use line graphs for dose-response curves (Fig. 2B) and bar charts for group comparisons .

Q. How to design a robust dose-response study for this compound?

  • Concentration range : Span 3–4 log units (e.g., 1 nM–10 µM) to capture threshold and saturation effects .
  • Replicates : Include technical triplicates and biological triplicates (e.g., 3 independent cell preparations).
  • Negative controls : Use vehicle (DMSO ≤0.1%) and 5-HT4 antagonists (e.g., GR125487) to confirm agonist specificity .

Data Analysis & Interpretation

Q. What analytical frameworks address variability in this compound’s mitochondrial data?

  • Normalization : Express OCR as % baseline or per µg protein.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Meta-analysis : Compare results with published datasets (e.g., 1-phenylbiguanide’s effects in Fig. 2A) to contextualize variability .

Q. How to validate this compound’s specificity in complex biological systems?

  • CRISPR/Cas9 knockout : Delete 5-HT4 receptors in cell lines and retest this compound’s effects.
  • Cross-receptor profiling : Screen against related targets (e.g., 5-HT1A, 5-HT2B) using pan-receptor assays .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies?

  • Material sourcing : Obtain this compound from accredited suppliers (CAS 186826-17-5) and verify purity via HPLC .
  • Protocol transparency : Publish detailed methods (e.g., mitochondrial isolation buffers, incubation times) .
  • Data sharing : Deposit raw OCR datasets in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML 10302
Reactant of Route 2
Reactant of Route 2
ML 10302

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.